4-bromo-N-3-isoxazolyl-5-propyl-2-thiophenecarboxamide
Overview
Description
4-bromo-N-3-isoxazolyl-5-propyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H11BrN2O2S and its molecular weight is 315.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.97246 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Isoxazol and Thiophene Derivatives in Immunomodulation
Isoxazol derivatives, including those closely related to the chemical structure of interest, have been extensively studied for their immunomodulatory properties. For example, isoxazol leflunomide and its metabolites have shown promise as disease-modifying antirheumatic drugs, impacting mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. Pyrimidine nucleotides are essential for normal immune cell functions, highlighting the potential application of isoxazol derivatives in modulating immune response and treating autoimmune diseases (Knecht & Löffler, 1998).
Catalytic Synthesis and Optical Properties
In another study, thiophene-based amide derivatives, including pyrazole-thiophene amides, were synthesized via different methodologies. These compounds displayed varied yields and were subject to comprehensive analyses, including DFT calculations and evaluation of non-linear optical (NLO) properties. Such studies underscore the relevance of thiophene derivatives in materials science, particularly in the development of new materials with specific optical characteristics (Kanwal et al., 2022).
Heterocyclic Synthesis
The versatility of thiophene and isoxazol derivatives extends to heterocyclic chemistry, where these compounds serve as precursors or intermediates in synthesizing complex heterocyclic structures. This includes the development of novel pharmaceuticals and materials with unique properties. For instance, chlorosubstituted pyrazoles with thiophene backbones have been synthesized, showcasing the structural diversity achievable with these frameworks (Deshmukh & Jamode, 2011).
Properties
IUPAC Name |
4-bromo-N-(1,2-oxazol-3-yl)-5-propylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-3-8-7(12)6-9(17-8)11(15)13-10-4-5-16-14-10/h4-6H,2-3H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXDSKDMGUZELO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=NOC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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